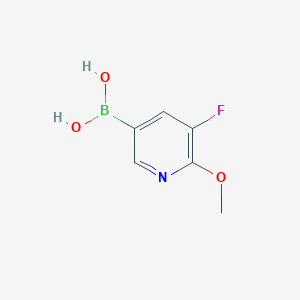![molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9](/img/structure/B1461738.png)
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
概述
描述
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound belonging to the class of benzoxaboroles.
作用机制
Target of Action
The primary target of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important messenger molecule in cells .
Mode of Action
This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4, where it interacts with the dual metal-ion chelate in the active site of the enzyme . This interaction prevents the enzyme from breaking down cAMP, thereby increasing the levels of cAMP within the cell .
Biochemical Pathways
The increase in cAMP levels affects various biochemical pathways. One of the key pathways influenced is the protein kinase A (PKA) pathway . PKA is activated by cAMP and can phosphorylate a variety of target proteins, leading to changes in cell function . For instance, in immune cells, PKA activation can lead to the reduced release of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound can penetrate the skin and exert its effects locally . This suggests that it may have good bioavailability when used topically .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a variety of cellular effects. These include the reduction of inflammation, as evidenced by the decreased release of pro-inflammatory cytokines . This makes this compound potentially useful in the treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the stability of the compound . Furthermore, the presence of other compounds, such as those found in topical creams or lotions, could potentially interact with this compound and affect its efficacy .
生化分析
Biochemical Properties
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly due to its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways . The interaction with these enzymes is primarily through the formation of a covalent bond between the boron atom and the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13), which are critical in inflammatory responses . This inhibition is achieved through the suppression of phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) and subsequent downregulation of cytokine production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of phosphodiesterase enzymes, which results in elevated cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in gene expression and cellular responses . Additionally, the compound can bind to other biomolecules, such as proteins involved in cell signaling, further modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of phosphodiesterase activity and prolonged anti-inflammatory effects . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These toxic effects are likely due to the over-inhibition of phosphodiesterase enzymes and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and other proteins involved in cellular metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, such as cAMP, which in turn influences various metabolic processes. Additionally, the compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites that can further modulate its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The precise localization within the cell can significantly influence the compound’s efficacy and specificity in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 3,3-dimethyl-1,2-benzenediol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides, amines, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents .
Major Products
The major products formed from these reactions include boronic acids, borate esters, alcohols, alkanes, and various substituted derivatives .
科学研究应用
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
相似化合物的比较
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.
Crisaborole: A phosphodiesterase-4 inhibitor used in the treatment of atopic dermatitis.
Tavaborole: An antifungal agent used to treat onychomycosis.
Uniqueness
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other benzoxaboroles. Its dimethyl groups provide steric hindrance, reducing the likelihood of unwanted side reactions and increasing its selectivity for target enzymes .
属性
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHBVPSNNPMQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657963 | |
| Record name | 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-10-9 | |
| Record name | 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)

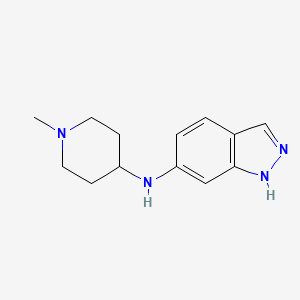
amine](/img/structure/B1461664.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)
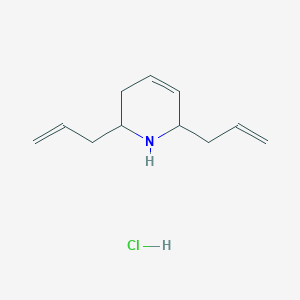

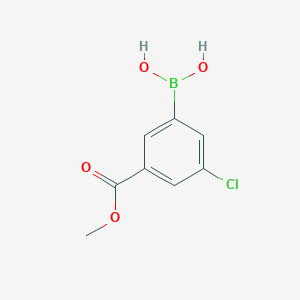
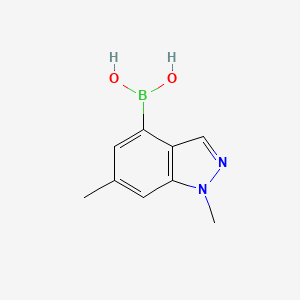
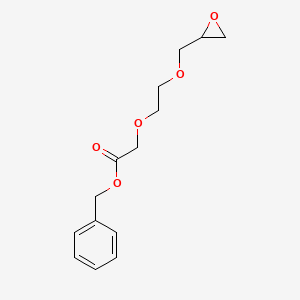
![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)
